molecular formula C8H4F7N B1460324 2,4-Bis(trifluoromethyl)-5-fluoroaniline CAS No. 1807120-35-9

2,4-Bis(trifluoromethyl)-5-fluoroaniline

Cat. No. B1460324
M. Wt: 247.11 g/mol
InChI Key: LILHSWWRBXLLAL-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)-5-fluoroaniline is a chemical compound with the empirical formula C8H5F6N . It is a solid substance and is used in laboratory research .


Chemical Reactions Analysis

2,4-Bis(trifluoromethyl)phenylboronic acid, a compound with a similar structure, has been found to be a highly effective catalyst for dehydrative amidation between carboxylic acids and amines . This suggests that 2,4-Bis(trifluoromethyl)-5-fluoroaniline might also participate in similar reactions.

Scientific Research Applications

Metallochromic and Sensory Applications

2,4-Bis(trifluoromethyl)-5-fluoroaniline, and its derivatives, have been investigated for their metallochromic properties. In particular, novel phenothiazine-containing cruciforms synthesized with similar compounds have shown dramatic shifts in emission when exposed to magnesium triflate or zinc triflate. These shifts suggest potential applications in array-type sensory applications for metal cations, showcasing the material's responsiveness to the metal ion environment (Hauck et al., 2007).

Gas Adsorption

Compounds related to 2,4-Bis(trifluoromethyl)-5-fluoroaniline have been utilized in the development of fluorous metal−organic frameworks (FMOFs) that exhibit high-density gas adsorption properties. Such frameworks demonstrate significant adsorption capacities for gases like H2, O2, and N2, highlighting the potential for storage and separation applications (Yang, Wang, & Omary, 2007).

Polymer Synthesis

The synthesis of novel poly(arylene ether)s and polyimides incorporating 2,4-Bis(trifluoromethyl)-5-fluoroaniline or its structural analogs has been explored. These materials are characterized by high thermal stability, solubility in organic solvents, and potential applications in high-performance polymers due to their unique structural and electronic properties (Salunke, Ghosh, & Banerjee, 2007; Yin et al., 2005).

Organic Synthesis and Catalysis

2,4-Bis(trifluoromethyl)-5-fluoroaniline derivatives have also found applications in organic synthesis and catalysis. For example, these compounds have been used as catalysts for dehydrative condensation between carboxylic acids and amines, highlighting their role in facilitating bond formation in organic molecules (Wang, Lu, & Ishihara, 2018).

Luminescent Materials

Research into the synthesis of Y-shaped tri-fluoromethyl substituted quinoxalines, which include structural motifs related to 2,4-Bis(trifluoromethyl)-5-fluoroaniline, has contributed to understanding their optical and morphological properties. These compounds exhibit notable fluorescence and aggregation-induced emission (AIE) properties, making them potential candidates for optoelectronic applications (Rajalakshmi & Palanisami, 2020).

Safety And Hazards

The safety data sheet for 2,4-Bis(trifluoromethyl)benzoic acid, a similar compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-fluoro-2,4-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F7N/c9-5-2-6(16)4(8(13,14)15)1-3(5)7(10,11)12/h1-2H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILHSWWRBXLLAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244369
Record name Benzenamine, 5-fluoro-2,4-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(trifluoromethyl)-5-fluoroaniline

CAS RN

1807120-35-9
Record name Benzenamine, 5-fluoro-2,4-bis(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807120-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 5-fluoro-2,4-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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